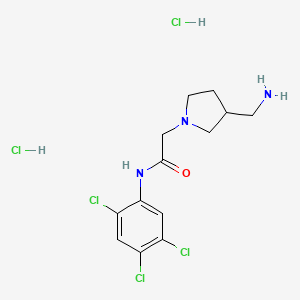
NMDAR-TRPM4 阻断剂 C19 二盐酸盐
描述
The compound "2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide; dihydrochloride" is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as kappa-opioid agonists. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure, and are often modified at various positions to enhance their biological efficacy and selectivity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized with various substitutions at the carbon adjacent to the amide nitrogen (C1). The synthesis involved exploring different N-acyl, N-alkyl, and amino functions to optimize the biological activity of these compounds. One of the potent compounds identified was 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which showed significant analgesic effects in a mouse model .
Molecular Structure Analysis
The molecular structure of compounds in this class is crucial for their biological activity. The presence of the pyrrolidine ring, the acetamide moiety, and the chlorophenyl group are all structural features that contribute to the compound's interaction with biological targets. X-ray crystallographic analyses have been used to establish the structures of related compounds with certainty, which is essential for understanding the structure-activity relationship .
Chemical Reactions Analysis
Compounds similar to the one have been involved in various chemical reactions to create a diverse array of derivatives. For example, cyanoacetamides were used as building blocks to synthesize different heterocyclic compounds, including pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, quinoline derivatives, and pyridin-2-one derivatives. These reactions often involve condensation, cyclization, and substitution reactions, which are typical in heterocyclic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide; dihydrochloride" are not detailed in the provided papers, related compounds' properties such as solubility, melting points, and stability can be inferred. These properties are influenced by the presence of functional groups, the molecular framework, and the overall molecular geometry, which affect the compound's behavior in biological systems and its suitability for pharmaceutical development .
科学研究应用
NMDAR-TRPM4 blocker C19 dihydrochloride has a wide range of scientific research applications:
Neuroprotection: It is used to study neuroprotective mechanisms by preventing NMDAR/TRPM4 interaction-dependent excitotoxicity.
Neurodegenerative Diseases: Research on potential treatments for diseases like Alzheimer’s and Parkinson’s.
Synaptic Plasticity: Investigating the role of NMDAR and TRPM4 in synaptic plasticity and memory formation.
Pharmacology: Used in pharmacological studies to understand the interaction between NMDAR and TRPM4 channels.
作用机制
NMDAR-TRPM4 blocker C19 dihydrochloride exerts its effects by directly targeting the TRPM4 TwinF domain and blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain of NMDAR . This inhibition prevents excitotoxicity, a process where excessive activation of NMDAR leads to neuronal damage and death. By blocking this interaction, the compound protects neurons without affecting the essential functions of NMDAR, such as synaptic transmission and plasticity .
未来方向
生化分析
Biochemical Properties
NMDAR-TRPM4 blocker C19 dihydrochloride plays a significant role in biochemical reactions. It interacts with the TRPM4 TwinF domain and GluN2A/GluN2B (NR2A/NR2B) I4 domain . The nature of these interactions is inhibitory, as the compound blocks the interaction between these domains .
Cellular Effects
The effects of NMDAR-TRPM4 blocker C19 dihydrochloride on cells are profound. It influences cell function by preventing NMDAR/TRPM4 interaction-dependent excitotoxicity . This has the effect of enhancing NMDAR-mediated essential functions .
Molecular Mechanism
The molecular mechanism of action of NMDAR-TRPM4 blocker C19 dihydrochloride involves direct targeting of the TRPM4 TwinF domain. By blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain, it prevents excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions .
Temporal Effects in Laboratory Settings
It is known that the compound prevents NMDAR/TRPM4 interaction-dependent excitotoxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NMDAR-TRPM4 blocker C19 dihydrochloride involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring through a cyclization reaction.
Aminomethylation: The pyrrolidine ring is then functionalized with an aminomethyl group.
Acylation: The aminomethylated pyrrolidine is acylated with 2,4,5-trichlorophenylacetyl chloride to form the final product.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of NMDAR-TRPM4 blocker C19 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
NMDAR-TRPM4 blocker C19 dihydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidine ring.
Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 2,4,5-trichlorophenylacetic acid and aminomethylpyrrolidine.
相似化合物的比较
Similar Compounds
NMDAR Antagonists: Compounds like MK-801 and memantine, which block NMDAR activity but do not specifically target the NMDAR/TRPM4 interaction.
TRPM4 Inhibitors: Compounds like 9-phenanthrol, which inhibit TRPM4 channels but do not specifically target the NMDAR/TRPM4 interaction.
Uniqueness
NMDAR-TRPM4 blocker C19 dihydrochloride is unique because it specifically targets the interaction between NMDAR and TRPM4, rather than broadly inhibiting either receptor or channel. This specificity allows it to prevent excitotoxicity without disrupting the normal physiological functions of NMDAR, making it a valuable tool in neuroprotective research .
If you have any more questions or need further details, feel free to ask!
属性
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O.2ClH/c14-9-3-11(16)12(4-10(9)15)18-13(20)7-19-2-1-8(5-17)6-19;;/h3-4,8H,1-2,5-7,17H2,(H,18,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZAEWKBOQYGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241128-93-6 | |
| Record name | 2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




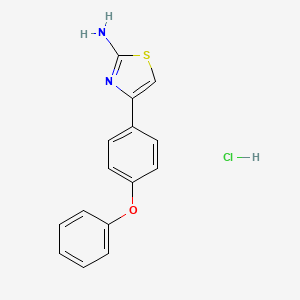
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)
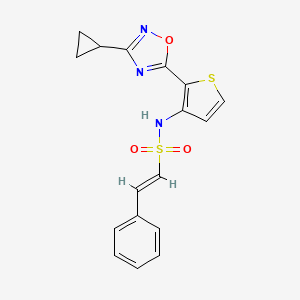
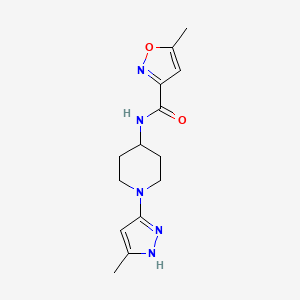

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)
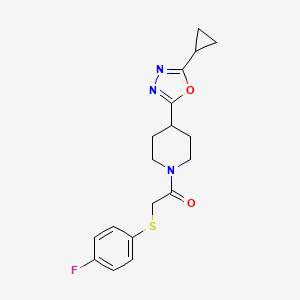
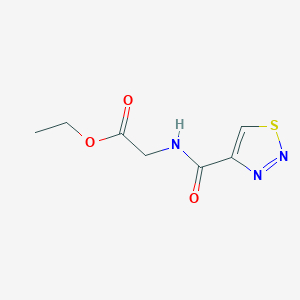
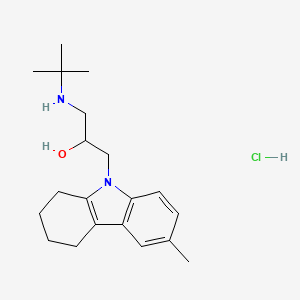
![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)
![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)
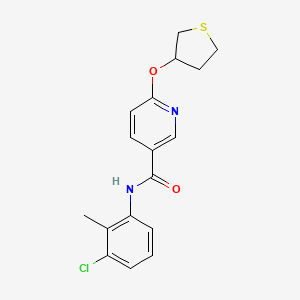
![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)